molecular formula C13H8F3NO B268188 2,4-difluoro-N-(4-fluorophenyl)benzamide

2,4-difluoro-N-(4-fluorophenyl)benzamide

Cat. No.: B268188
M. Wt: 251.2 g/mol
InChI Key: KAZFQCIQXFLFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(4-fluorophenyl)benzamide is a synthetic organic compound with the molecular formula C 13 H 8 F 3 NO and a molecular weight of 251.20 g/mol [ ]. This trifluorinated benzamide is part of a class of compounds that have attracted significant research interest in medicinal chemistry and pharmaceutical development, particularly for the creation of new drugs and therapies [ ]. As a member of the benzamide family, this compound is characterized by its specific fluorine substitution pattern. Structural analyses of similar tri-fluorinated benzamides reveal that they can exhibit near-planar geometries and form specific intermolecular interactions, such as 1D amide-amide hydrogen bonds, which are critical in crystal engineering and materials science [ ]. The presence of multiple fluorine atoms can influence the compound's electronic properties, lipophilicity, and potential binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies [ ]. While the precise mechanism of action for this specific compound requires further investigation, fluorinated benzamides are frequently explored as intermediates in organic synthesis and as key subunits in the development of bioactive molecules [ ]. Researchers value this compound for constructing larger, more complex molecular architectures in fields such as chemical biology and medicinal chemistry. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

2,4-difluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

KAZFQCIQXFLFKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorine substitution patterns and electronic effects distinguish 2,4-difluoro-N-(4-fluorophenyl)benzamide from related compounds:

Compound Name Substituents (Benzamide Core) Amine Group Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
This compound 2,4-difluoro 4-fluorophenyl 266.24 C=O stretch: ~1663–1682 cm⁻¹; NH: 3150–3319 cm⁻¹
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluoro 2,4-difluorophenyl 266.24 C=O stretch: ~1680 cm⁻¹; Fluorine-induced H-bonding
4-Cyano-N-(2-fluorophenyl)benzamide 4-cyano 2-fluorophenyl 240.24 C≡N stretch: ~2230 cm⁻¹; C=O: ~1685 cm⁻¹
PC945 (Antifungal triazole) Complex triazole substituents 4-fluorophenyl 602.58 Triazole C–N stretch: ~1500 cm⁻¹; Multiple fluorinated aromatic bands

Key Observations:

  • Fluorine Positioning : Ortho-fluorine in Fo24 reduces steric hindrance compared to the para-fluorine in this compound, altering crystal packing and hydrogen-bonding networks .
  • Electron-Withdrawing Groups: The 4-cyano group in 4-cyano-N-(2-fluorophenyl)benzamide increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Hydrogen Bonding : Fluorine in this compound participates in weak C–H···F interactions (~−2.15 to −2.89 kcal/mol), stabilizing crystal structures alongside traditional N–H···O bonds .

Challenges :

  • Regioselectivity : Fluorine placement requires careful control to avoid byproducts.
  • Purification : Fluorinated compounds often exhibit low solubility, necessitating chromatographic techniques .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 2,4-difluoro-N-(4-fluorophenyl)benzamide?

The synthesis typically involves nucleophilic acyl substitution or coupling reactions. Critical parameters include:

  • Starting materials : Use of 4-fluorophenylamine and 2,4-difluorobenzoic acid derivatives (e.g., acid chlorides) to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can improve yields in amide bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products like hydrolysis .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase HPLC .

Basic: Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ≈ -110 to -120 ppm for aromatic fluorine) and 1H^{1}\text{H} NMR (doublets for fluorinated aromatic protons) confirm substitution patterns .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected: ~277.2 g/mol) and detects impurities .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Fluorine atoms exhibit strong anomalous scattering, aiding in resolving positional disorder .

Basic: How can researchers screen for potential biological targets of this compound?

Initial screening strategies include:

  • Enzyme inhibition assays : Test against phosphodiesterase 4 (PDE4) due to structural similarities with known PDE4 inhibitors (e.g., IC50_{50} values in µM range) .
  • cAMP modulation : Measure intracellular cAMP levels in cell lines (e.g., macrophages) using ELISA or FRET-based biosensors .
  • Docking studies : Perform in silico docking with PDE4 catalytic domains (PDB IDs: 1XOQ, 3G4G) to predict binding modes .

Advanced: How can contradictory IC50_{50}50​ values in PDE4 inhibition studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH, Mg2+^{2+} concentration, or substrate (cAMP) purity can alter enzyme kinetics. Standardize protocols using recombinant PDE4 isoforms .
  • Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis) may reduce potency. Confirm stability via LC-MS before assays .
  • Structural analogs : Compare with fluorinated benzamides like SR1078 (IC50_{50} = 1–3 µM for RORγ) to identify substituent effects on activity .

Advanced: What strategies are effective for structural optimization to enhance PDE4 selectivity?

Key approaches include:

  • Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to improve binding to PDE4’s hydrophobic pocket .
  • Scaffold hybridization : Integrate pyridazine or thiadiazole moieties (as in related PDE4 inhibitors) to enhance rigidity and target engagement .
  • QSAR modeling : Use quantum chemical parameters (e.g., HOMO-LUMO gaps) to predict bioactivity and guide synthesis .

Advanced: How can researchers address unexpected by-products during scale-up synthesis?

Common issues and solutions:

  • By-product identification : Use 19F^{19}\text{F} NMR to detect fluorinated intermediates (e.g., silylated derivatives) and LC-MS for trace impurities .
  • Reaction optimization : Replace dichloromethane with acetonitrile to reduce solvolysis by-products .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) for high-purity isolates .

Advanced: What mechanistic insights can be gained from studying fluorine’s role in biological activity?

Fluorine’s impact includes:

  • Electron effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrogen bonding : Fluorine’s electronegativity strengthens interactions with PDE4’s His234 residue, as seen in co-crystal structures (PDB: 3G4G) .
  • Bioisosterism : Compare with chlorine-substituted analogs (e.g., 2-chloro-N-(4-fluorophenyl)benzamide) to evaluate steric vs. electronic contributions .

Advanced: How can computational methods resolve discrepancies between in vitro and in vivo efficacy data?

Integrate multi-scale modeling:

  • MD simulations : Simulate compound binding to PDE4 under physiological conditions (e.g., solvation effects) .
  • ADME prediction : Use tools like SwissADME to assess bioavailability and blood-brain barrier penetration, which may explain in vivo variability .
  • Synergistic combinations : Model interactions with co-administered drugs (e.g., roflumilast) to identify synergistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.